molecular formula C9H9ClO2 B8213192 Ethanone,1-[4-chloro-2-(methoxy-d3)phenyl]-

Ethanone,1-[4-chloro-2-(methoxy-d3)phenyl]-

Cat. No.: B8213192
M. Wt: 187.64 g/mol
InChI Key: AKIAOKWHBCDYGR-BMSJAHLVSA-N
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Description

Ethanone,1-[4-chloro-2-(methoxy-d3)phenyl]- is a chemical compound characterized by the presence of a chloro-substituted phenyl ring and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone,1-[4-chloro-2-(methoxy-d3)phenyl]- typically involves the reaction of 4-chloro-2-methoxybenzaldehyde with a suitable acetylating agent under controlled conditions. One common method involves the use of acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality.

Mechanism of Action

The mechanism of action of Ethanone,1-[4-chloro-2-(methoxy-d3)phenyl]- involves its interaction with specific molecular targets. The chloro and methoxy groups influence its reactivity and binding affinity to various enzymes and receptors. The compound can act as an electrophile or nucleophile, depending on the reaction conditions .

Comparison with Similar Compounds

Properties

IUPAC Name

1-[4-chloro-2-(trideuteriomethoxy)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-6(11)8-4-3-7(10)5-9(8)12-2/h3-5H,1-2H3/i2D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKIAOKWHBCDYGR-BMSJAHLVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=CC(=C1)Cl)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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